molecular formula C11H15NO2 B8177235 Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No. B8177235
M. Wt: 193.24 g/mol
InChI Key: DVTBZXYYMJNHGK-UHFFFAOYSA-N
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Patent
US07902252B2

Procedure details

The title compound was synthesized from SEM-protected ethyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (ethyl 6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate) (0.5 g, 2.79 mmol) and methylmagnesium bromide (4.85 mL, 6.8 mmol, 1.4 M in toluene, 2.2 equiv) according to General Procedure 3 to give ethyl 6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4-dihydrocyclopenta[b]pyrrole-2-carboxylate. The ethyl 6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4-dihydrocyclopenta[b]pyrrole-2-carboxylate was then deprotected according to General Procedure 10.3 to provide ethyl 6-methyl-1,4-dihydrocyclopenta[b]pyrrole-2-carboxylate, which was subjected to hydrogenation according to General Procedure 6. The crude product was purified by preparative HPLC using the Chromeleon purification system. A 0.1% formic acid/1% acetonitrile mixture in water (aqueous phase) and methanol (no modifier added—organic phase) using a 50 mm Dynamax HPLC C-18 column at 28 mL/min (initial gradient of 60% methanol and increasing to 100% over 7 minutes) afforded the title compound (20.8 mg, 47%). LCMS m/e 216 (M+Na). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.24 (d, J=6.83 Hz, 3H), 1.35 (t, J=7.11 Hz, 3H), 1.90-2.02 (m, 1H), 2.50-2.70 (m, 3H), 3.08-3.20 (m, J=6.92, 6.92, 6.92, 6.92, 6.77 Hz, 1H), 4.30 (qd, J=7.12, 1.39 Hz, 2H), 6.65 (d, J=1.64 Hz, 1H), 8.72 (br. s, 1H).
Name
ethyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (ethyl 6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate)
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4]2[CH2:21][CH2:20][C:19](=O)[C:5]=2[N:6]([CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[C:7]=1[C:8]([OH:10])=[O:9])C.O=[C:24]1[C:28]2[NH:29][C:30]([C:32]([O:34][CH2:35][CH3:36])=[O:33])=[CH:31][C:27]=2[CH2:26][CH2:25]1.[CH3:37][Mg]Br>>[CH3:1][CH:24]1[C:28]2[NH:29][C:30]([C:32]([O:34][CH2:35][CH3:36])=[O:33])=[CH:31][C:27]=2[CH2:26][CH2:25]1.[CH3:37][C:19]1[C:5]2[N:6]([CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:18])([CH3:16])[CH3:17])[C:7]([C:8]([O:10][CH2:24][CH3:25])=[O:9])=[CH:3][C:4]=2[CH2:21][CH:20]=1 |f:0.1|

Inputs

Step One
Name
ethyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (ethyl 6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate)
Quantity
0.5 g
Type
reactant
Smiles
C(C)C=1C2=C(N(C1C(=O)O)COCC[Si](C)(C)C)C(CC2)=O.O=C2CCC1=C2NC(=C1)C(=O)OCC
Name
Quantity
4.85 mL
Type
reactant
Smiles
C[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CCC2=C1NC(=C2)C(=O)OCC
Name
Type
product
Smiles
CC1=CCC2=C1N(C(=C2)C(=O)OCC)COCC[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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